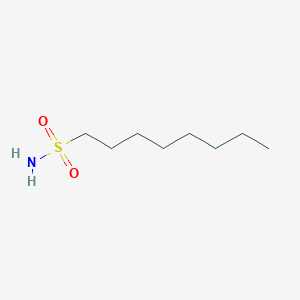

1-Octanesulfonamide

Übersicht

Beschreibung

1-Octanesulfonamide is an organic compound with the molecular formula C8H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octanesulfonamide can be synthesized through the reaction of octylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of octylamine and sulfuryl chloride into the reactor, followed by the introduction of ammonia. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Classification

1-Octanesulfonamide is characterized by its sulfonamide functional group, which imparts unique chemical properties that make it suitable for various applications. It is soluble in water and exhibits surfactant properties, making it valuable in formulations requiring surface tension reduction.

Biological Research

This compound has been utilized in biological studies due to its ability to influence cellular processes. It has been investigated for its effects on cell membrane dynamics and permeability. Researchers have found that sulfonamides can act as inhibitors of certain enzymes, thereby affecting metabolic pathways within cells.

Environmental Studies

The compound has been studied for its role as a marker for environmental contamination, particularly in the context of per- and polyfluoroalkyl substances (PFAS). As an analog to more toxic PFAS compounds, this compound serves as a reference point in toxicological assessments and environmental monitoring efforts.

Surfactants and Emulsifiers

Due to its surfactant properties, this compound is employed in the formulation of detergents and emulsifiers. Its ability to reduce surface tension makes it effective in stabilizing emulsions and enhancing the solubility of various compounds in aqueous solutions.

Polymer Chemistry

In polymer chemistry, this compound is used as a processing aid. It helps in the dispersion of fillers and enhances the flow properties of polymer melts during processing. This application is critical in industries such as plastics and rubber manufacturing.

Case Study 1: Environmental Impact Assessment

A study conducted by the Washington State Department of Ecology examined the presence of this compound in groundwater samples near industrial sites. The findings indicated elevated levels of this compound, linking it to historical industrial activities involving PFAS compounds. This case underscores the importance of monitoring sulfonamides as indicators of environmental contamination .

Case Study 2: Toxicological Evaluation

Research published by Liu et al. (2019) assessed the toxicological effects of this compound on aquatic organisms. The study revealed that exposure to varying concentrations resulted in significant physiological changes in test species, highlighting the need for regulatory frameworks governing its use .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Research | Cellular permeability studies | Influences cell membrane dynamics |

| Environmental Monitoring | Contaminant marker | Linked to PFAS contamination in groundwater |

| Industrial Surfactants | Detergent formulations | Effective emulsifier with low surface tension |

| Polymer Processing | Flow aid for polymers | Enhances dispersion and processing efficiency |

Wirkmechanismus

The mechanism of action of 1-octanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects.

Vergleich Mit ähnlichen Verbindungen

Perfluorooctanesulfonamide: Known for its use in firefighting foams and as a surfactant.

N-Ethylperfluorooctane-1-sulfonamide: Used in various industrial applications.

Uniqueness: 1-Octanesulfonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike its perfluorinated counterparts, it does not contain fluorine atoms, making it less persistent in the environment and potentially less toxic.

Biologische Aktivität

1-Octanesulfonamide, also known as sulfluramid, is a sulfonamide compound with applications in various fields, including agriculture and pharmaceuticals. This article focuses on its biological activity, synthesizing data from diverse research studies to provide a comprehensive understanding of its effects.

This compound has the chemical formula C8H17NO2S and a molecular weight of 189.29 g/mol. It is characterized by a long hydrophobic octane chain and a sulfonamide functional group, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity. A study synthesized novel sulfonamide derivatives and tested their antimicrobial properties using the agar dilution method. While many compounds showed limited antimicrobial effects, some derivatives demonstrated significant activity against specific bacterial strains. For instance, derivatives containing aromatic groups exhibited enhanced antimicrobial properties compared to their aliphatic counterparts .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that certain derivatives possess notable antioxidant activity, which may be attributed to the presence of specific substituents on the sulfonamide moiety. For example, compounds with bromine substitutions showed improved DPPH scavenging abilities .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while it is effective as an insecticide, it may pose risks to non-target organisms. The toxicity of this compound is primarily associated with its mechanism of action as an acetylcholinesterase inhibitor, leading to neurotoxic effects in certain species .

Agricultural Use

This compound is widely used in agricultural applications as an insecticide. It acts by disrupting the nervous system of pests, leading to paralysis and death. Field studies have shown its effectiveness against various agricultural pests while highlighting the importance of monitoring its environmental impact due to potential toxicity to beneficial insects .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are being explored for their potential therapeutic effects. Studies suggest that modifications to the sulfonamide structure can enhance its bioactivity against specific targets, such as bacterial infections or oxidative stress-related diseases .

Summary of Research Findings

Eigenschaften

IUPAC Name |

octane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOKKHXWFDAJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281897 | |

| Record name | 1-Octanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65501-71-5 | |

| Record name | 1-Octanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are researchers interested in measuring Perfluorooctane sulfonamide (PFOSA) in environmental samples?

A: PFOSA is a perfluorinated alkyl substance (PFAS) commonly used in various industrial and consumer products. Due to their persistence and potential ecotoxicity, PFAS, including PFOSA, are a growing environmental concern. Researchers are actively investigating their presence and concentrations in environmental matrices like water and sediment to understand their distribution and potential risks. [, ]

Q2: What analytical techniques are used to detect and quantify PFOSA in environmental samples?

A: Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the analysis of PFOSA and other perfluorinated compounds in environmental samples like wastewater and sludge. These techniques offer high sensitivity and selectivity for accurate quantification. [, ]

Q3: What were the typical concentrations of PFOSA observed in the Canadian river study? Were there any geographical trends?

A: The Canadian river study [] focused primarily on Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS), with PFOSA being detected less frequently. While the study doesn't provide specific PFOSA concentrations, it highlights that higher concentrations of PFOS and PFOA were observed in areas with higher population densities, suggesting a similar trend might be expected for PFOSA due to its similar sources and usage patterns.

Q4: Has PFOSA been investigated for any specific applications beyond its industrial use?

A: Research on PFOSA extends to its use in termite-baiting systems. One study [] explored the efficacy of a termite-baiting system containing N-ethylperfluoro-octane-1-sulfonamide (Sulfluramid), a derivative of PFOSA, for controlling Formosan subterranean termites. This highlights the exploration of PFOSA derivatives in pest management strategies.

Q5: Are there any concerns about the environmental fate and degradation of PFOSA?

A: While the provided research excerpts don't delve into the specifics of PFOSA degradation, the general concern surrounding PFAS persistence and potential ecotoxicity [] extends to PFOSA. Further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.